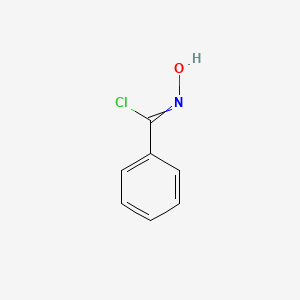

alpha-Chlorobenzaldoxime

Description

BenchChem offers high-quality alpha-Chlorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chlorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-Chlorobenzaldoxime CAS 698-16-8 chemical properties

Technical Monograph: -Chlorobenzaldoxime

CAS: 698-16-8

Synonyms: Benzohydroximoyl chloride;

Executive Summary

Chemical Identity & Physical Properties[1][3][4][5][6]

| Property | Value | Note |

| Molecular Formula | C | |

| Molecular Weight | 155.58 g/mol | |

| Appearance | White to pale yellow crystals | Commercial samples may appear as liquids if supercooled or impure. |

| Melting Point | 48–52 °C | Sharp melting point indicates high purity. |

| Boiling Point | ~275 °C | Warning: Decomposes with toxic fumes (NO |

| Density | 1.21 g/cm³ | |

| Solubility | Soluble in Et | Insoluble in water. |

| Stability | Moisture Sensitive | Hydrolyzes slowly to benzohydroxamic acid; store at 2–8 °C. |

Synthetic Pathway: Preparation from Benzaldoxime[7]

While

Protocol: Direct Chlorination

Reaction:

Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a thermometer.

-

Solvent System: Suspend benzaldoxime (0.5 mol, ~60.5 g) in 8N HCl (390 mL) or dissolve in CHCl

. The biphasic HCl system often yields cleaner precipitation. -

Chlorination: Cool the mixture to 0–5 °C using an ice/salt bath.

-

Addition: Slowly bubble chlorine gas into the suspension.

-

Critical Control Point: Maintain temperature below 15 °C . Exotherms promote over-chlorination or oxidative decomposition.

-

Observation: The oxime initially turns green (nitroso intermediate) before precipitating as pale yellow crystals.

-

-

Workup: Once saturation is reached (excess Cl

detected by starch-iodide paper), filter the solid rapidly. -

Purification: Wash with cold water to remove acid. Recrystallize from petroleum ether if necessary.

-

Yield: Typical yields range from 80–85% .[3]

Mechanistic Utility: The 1,3-Dipolar Cycloaddition[8]

The core value of

Mechanism of Action[8][9][10][11]

-

Dehydrohalogenation: Treatment with a weak base (Triethylamine or Na

CO -

Cycloaddition: The dipole reacts with a dipolarophile (alkene/alkyne) in a concerted [3+2] manner.

-

Regioselectivity: The reaction is highly regioselective, typically governed by steric and electronic factors (LUMO

- HOMO

Pathway Visualization

The following diagram illustrates the transformation from the precursor to the final heterocycle, highlighting the critical dimerization side-reaction that must be suppressed.

Figure 1: Mechanistic pathway for the generation of benzonitrile oxide and subsequent trapping. Note the competition between productive cycloaddition and dimerization.

Experimental Workflow: Isoxazole Synthesis

To maximize yield and minimize dimerization (furoxan formation), the concentration of the free nitrile oxide must be kept low . This is achieved by the slow addition of the base to a mixture of the chloroxime and the dipolarophile.

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-phenyl-5-substituted-isoxazoline.

-

Preparation: In a dry round-bottom flask under inert atmosphere (N

), dissolve dipolarophile (1.0 equiv) and -

Base Solution: Prepare a solution of Triethylamine (1.2 equiv) in a small volume of the reaction solvent.

-

Controlled Addition:

-

Cool the reaction mixture to 0 °C .

-

Add the base solution dropwise over 30–60 minutes via a syringe pump or addition funnel.

-

Reasoning: Slow addition ensures the transient nitrile oxide is consumed by the alkene faster than it can find another nitrile oxide molecule to dimerize.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of chloroxime).

-

Workup: Wash with water (to remove Et

N·HCl salts), dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Purification: Silica gel chromatography.

Workflow Diagram

Figure 2: Step-by-step workflow for suppressing dimerization during isoxazole synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazards:

-

Storage:

-

Store at 2–8 °C .

-

Keep container tightly closed to prevent hydrolysis (release of HCl).

-

-

Disposal:

-

Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Cl/NO

emissions).

-

References

-

Physical Properties & Safety: National Center for Biotechnology Information. (2025).[1][5][3][6][7] PubChem Compound Summary for CID 5706359, alpha-Chlorobenzaldoxime. Retrieved from [Link]

-

Synthesis Protocol: PrepChem. (n.d.). Preparation of alpha-Chlorobenzaldoxime. Retrieved from [Link]

-

Reaction Mechanism: Mendelsohn, B. A., et al. (2009).[8] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. Retrieved from [Link]

-

Isoxazole Applications: Organic Chemistry Portal.[9] (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

-

Cycloaddition Theory: Singh, D., et al. (2008). 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide. Asian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 9. Isoxazole synthesis [organic-chemistry.org]

-Chlorobenzaldoxime: Structural Characterization, Synthesis, and Application as a 1,3-Dipole Precursor

Topic:

Executive Summary

-Chlorobenzaldoxime (Benzohydroximoyl chloride) is a critical transient intermediate in organic synthesis, serving primarily as the precursor to benzonitrile oxide. Its utility lies in the in situ generation of 1,3-dipoles for Huisgen cycloadditions, facilitating the construction of isoxazoles and isoxazolines—scaffolds ubiquitous in modern agrochemicals and pharmaceuticals. This guide provides a definitive technical analysis of its physicochemical properties, a validated "green" synthetic protocol using N-chlorosuccinimide (NCS), and a rigorous safety framework for handling this potent skin irritant.Part 1: Structural Characterization & Physicochemical Properties

The designation "alpha" refers to the chlorination of the benzylic carbon (the oxime carbon), distinguishing it from ring-chlorinated isomers (e.g., 2-chlorobenzaldoxime). The compound exists as a stable solid but is prone to dehydrochlorination under basic conditions or thermal stress.

Table 1: Physicochemical Profile[1]

| Property | Value | Notes |

| IUPAC Name | (Z)-N-Hydroxybenzimidoyl chloride | Z-isomer is the thermodynamic product. |

| Common Names | ||

| CAS Registry | 698-16-8 | Distinct from Benzaldoxime (932-90-1). |

| Molecular Formula | ||

| Molecular Weight | 155.58 g/mol | Exact Mass: 155.0138 |

| Melting Point | 48–52 °C | Crystalline solid (colorless to pale yellow). |

| Solubility | Soluble in | Poorly soluble in water; hydrolyzes slowly. |

| Reactivity Class | 1,3-Dipole Precursor | Generates Benzonitrile Oxide upon treatment with base. |

Structural Analysis

The core reactivity stems from the imidoyl chloride functionality (

-

Isomerism: While theoretically capable of E/Z isomerism, the Z (syn) form—where the hydroxyl group and the chlorine are on the same side of the C=N bond—is generally stabilized by an intramolecular hydrogen bond, though steric factors often favor the E (anti) form in crystal structures. For synthetic purposes, the isomer ratio is inconsequential as both converge to the linear nitrile oxide intermediate.

Part 2: Synthetic Pathways & Mechanistic Insight

Historically, synthesis involved direct chlorination with chlorine gas (

Comparative Methodology

-

Method A (Classical): Benzaldoxime +

-

Drawbacks: Requires handling toxic gas; exothermic runaway risk; over-chlorination.

-

-

Method B (Recommended): Benzaldoxime + NCS

Product + Succinimide.-

Advantages: Stoichiometric control; bench-stable solid reagents; mild conditions.

-

Protocol: NCS-Mediated Synthesis

This protocol is self-validating via the color change and succinimide precipitation.

-

Reagents: Dissolve Benzaldoxime (1.0 equiv) in DMF (0.5 M concentration).

-

Addition: Add N-Chlorosuccinimide (1.05 equiv) portion-wise at room temperature (20–25 °C).

-

Note: The reaction is initially endothermic but may become exothermic. Maintain temperature

°C.

-

-

Catalysis: If initiation is slow, add a catalytic amount of HCl gas (bubbled) or 10% HCl/DMF solution.

-

Monitoring: Stir for 1–3 hours. Completion is indicated by TLC (disappearance of starting oxime) and precipitation of succinimide.

-

Workup: Pour mixture into ice-water (5x volume). Extract with

. Wash organic phase with water (to remove DMF) and brine. Dry over -

Purification: Recrystallize from hexane/chloroform if necessary.

Mechanistic Visualization

The transformation proceeds via an electrophilic halogenation mechanism.

Figure 1: Step-wise conversion of benzaldoxime to

Part 3: Validation & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. Do not assume the white solid is your product; verify it.

Proton NMR ( NMR) - The "Disappearing Singlet" Test

The most definitive diagnostic tool is the disappearance of the aldoxime proton.

-

Starting Material (Benzaldoxime): Shows a distinct singlet at

8.1–8.3 ppm (CH=N). -

Product (

-Chlorobenzaldoxime): This singlet must be absent . -

Spectrum:

- 7.3–8.0 ppm (Multiplet, 5H, Aromatic protons).

- 9.0–10.0 ppm (Broad singlet, 1H, OH). Note: Shift varies with concentration.

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band at 3200–3400

. -

C=N Stretch: Sharp peak at ~1600–1620

(Shifted relative to non-chlorinated oxime). -

N-O Stretch: ~980–1000

.

Part 4: Reactivity Profile – The "Why"

-Chlorobenzaldoxime is rarely the final target; it is a Dipole Precursor . Upon treatment with a weak base (Triethylamine,Application: 1,3-Dipolar Cycloaddition (Click Chemistry)

This in situ generated nitrile oxide reacts with alkenes (dipolarophiles) to form isoxazolines.

Figure 2: Generation of Benzonitrile Oxide and subsequent trapping by a dipolarophile.

Part 5: Safety & Handling (HSE Protocol)

Warning:

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory.

-

Respiratory: All operations must occur within a certified chemical fume hood. Inhalation of dust causes severe respiratory irritation.

-

-

Decontamination:

-

Spills should be treated with dilute aqueous NaOH or Sodium Bisulfite solution to hydrolyze/neutralize the chloride.

-

-

Storage:

-

Store at 2–8 °C. Thermal decomposition can release HCl gas, pressurizing sealed vials. Use vented caps if storing large quantities.

-

References

-

Liu, K. et al. (2023). Direct benzylic polychlorination of (poly)azines with N-chlorosuccinimide. Organic Chemistry Frontiers. [Link]

-

Chiang, Y.H. (1971). Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride. The Journal of Organic Chemistry, 36(15), 2146–2155. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5706359, Alpha-chlorobenzaldoxime. [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. [Link]

α-Chlorobenzaldoxime: A Versatile Precursor for Nitrile Oxide Generation in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitrile Oxides and the Role of α-Chlorobenzaldoxime

Nitrile oxides are highly reactive 1,3-dipolar species that serve as powerful building blocks in organic synthesis, particularly in the construction of five-membered heterocyclic rings. Their utility is most prominently showcased in the [3+2] cycloaddition reaction with various dipolarophiles, such as alkenes and alkynes, providing a direct and regioselective route to valuable isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are of significant interest to the pharmaceutical industry, as they are core components of numerous biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

Due to their inherent instability and propensity to dimerize, nitrile oxides are almost exclusively generated in situ.[4] Among the various precursors available, α-chlorobenzaldoxime (also known as N-hydroxybenzimidoyl chloride) and other hydroximoyl halides have emerged as reliable and convenient starting materials. These precursors offer a stable, isolable, and readily accessible source of nitrile oxides, which can be generated under mild basic conditions. This guide provides a comprehensive technical overview of α-chlorobenzaldoxime, from its synthesis and characterization to its application as a precursor for benzonitrile oxide in the synthesis of isoxazoles.

Synthesis and Purification of α-Chlorobenzaldoxime

The synthesis of α-chlorobenzaldoxime is typically achieved through the direct chlorination of benzaldoxime. Several methods have been reported, with variations in the chlorinating agent and solvent system. A common and effective approach involves the use of chlorine gas in a suitable solvent.

Underlying Chemistry: The Rationale Behind the Synthesis

The synthesis begins with benzaldoxime, which is prepared from the condensation of benzaldehyde and hydroxylamine. The subsequent chlorination step proceeds via an electrophilic addition of chlorine to the carbon-nitrogen double bond of the oxime. This is followed by the elimination of a proton to yield the α-chlorobenzaldoxime product. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of side products.

Experimental Protocol: Synthesis of α-Chlorobenzaldoxime

Materials:

-

Benzaldoxime

-

Chloroform (or 8N Hydrochloric Acid)

-

Chlorine gas

-

Petroleum ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve benzaldoxime in chloroform and cool the solution to -2°C using an ice-salt bath.[5] Alternatively, suspend benzaldoxime in 8N hydrochloric acid and cool to 5-10°C.

-

While stirring vigorously, bubble dry chlorine gas through the solution. Maintain the temperature below -2°C (for the chloroform method) or between 5-15°C (for the hydrochloric acid method).

-

Monitor the reaction progress. The reaction mixture will typically develop a green color upon the introduction of chlorine.

-

After the reaction is complete, remove any dissolved chlorine by bubbling nitrogen through the solution or by applying a vacuum.

-

Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

-

The crude product is then purified by recrystallization.

Purification Protocol: Recrystallization of α-Chlorobenzaldoxime

Procedure:

-

Dissolve the crude α-chlorobenzaldoxime residue in a minimal amount of hot petroleum ether.[5]

-

Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin within 10-20 minutes. For optimal purity, slower crystal formation is desirable as it reduces the trapping of impurities.[6]

-

To maximize the yield, further cool the flask in an ice bath for approximately 5-10 minutes to complete the crystallization process.[6]

-

Collect the pale yellow crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.

-

Dry the purified crystals under vacuum.

The expected yield for this procedure is approximately 84%, with the final product exhibiting a melting point in the range of 45-52°C.[5]

Characterization of α-Chlorobenzaldoxime

Thorough characterization of the synthesized α-chlorobenzaldoxime is crucial to confirm its identity and purity before its use as a nitrile oxide precursor. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Parameter | Observed Value (Typical) |

| ¹H NMR | Chemical Shift (δ) of -OH proton | ~9.40 ppm (broad singlet) |

| Chemical Shift (δ) of aromatic protons | ~7.3-7.8 ppm (multiplet) | |

| ¹³C NMR | Chemical Shift (δ) of imidoyl carbon | ~140-150 ppm |

| Chemical Shift (δ) of aromatic carbons | ~125-135 ppm | |

| IR Spectroscopy | O-H Stretch | ~3300-3100 cm⁻¹ (broad) |

| C=N Stretch | ~1650-1630 cm⁻¹ | |

| N-O Stretch | ~950-930 cm⁻¹ | |

| Melting Point | 45-52 °C |

Generation of Benzonitrile Oxide from α-Chlorobenzaldoxime

The conversion of α-chlorobenzaldoxime to benzonitrile oxide is a classic example of a base-mediated dehydrochlorination reaction. This in situ generation is essential due to the high reactivity and dimerization tendency of the nitrile oxide.

Mechanism of Nitrile Oxide Formation

The reaction is initiated by a base, typically a tertiary amine such as triethylamine (Et₃N), which abstracts the acidic hydroxyl proton of the α-chlorobenzaldoxime.[4] This deprotonation forms an intermediate anion. Subsequently, the lone pair on the nitrogen facilitates the elimination of the chloride ion, leading to the formation of the linear and highly electrophilic benzonitrile oxide. The choice of a non-nucleophilic base like triethylamine is critical to prevent side reactions with the precursor or the nitrile oxide product.[7][8]

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of alpha-Chlorobenzaldoxime

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for alpha-Chlorobenzaldoxime (CAS No. 698-16-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for understanding the causality behind safety procedures. By integrating established hazard data with practical laboratory insights, our goal is to foster a proactive safety culture when working with this reactive intermediate.

Introduction: The Utility and Latent Hazards of alpha-Chlorobenzaldoxime

alpha-Chlorobenzaldoxime is a versatile synthetic intermediate, primarily utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive hydroximoyl chloride moiety, makes it a valuable precursor for creating more complex molecular architectures. However, this same reactivity is the source of its principal hazards. Understanding and respecting these inherent chemical properties is the foundation of its safe and effective use in a laboratory or process development setting. This guide will deconstruct its hazard profile and provide actionable, evidence-based protocols to mitigate risk.

Section 1: Core Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For alpha-Chlorobenzaldoxime, the data is unambiguous, pointing towards significant irritant properties affecting the skin, eyes, and respiratory system.[2]

A synthesized analysis of supplier safety data sheets and chemical databases confirms a consistent hazard profile.[2][3] The causality is rooted in the compound's potential to react with biological macromolecules, leading to irritation and local inflammation upon contact.

Table 1: GHS Classification for alpha-Chlorobenzaldoxime

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Source: Aggregated data from ECHA and PubChem.[2][3]

These classifications are not merely administrative; they are directives for risk assessment. The H315 and H319 statements mandate the use of specific personal protective equipment (PPE) to prevent dermal and ocular contact, while the H335 statement necessitates engineering controls to prevent inhalation.

Section 2: Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is critical for designing safe storage and handling procedures. alpha-Chlorobenzaldoxime is a crystalline solid at room temperature, which can mitigate some risks associated with volatile liquids but introduces hazards related to dust inhalation.[3]

Table 2: Key Physical and Chemical Properties

| Property | Value | Implication for Safe Handling |

|---|---|---|

| Molecular Formula | C₇H₆ClNO | N/A |

| Molecular Weight | 155.58 g/mol | N/A |

| Appearance | Colorless to pale yellow crystalline solid | Solid form can generate dust; handle with care to avoid aerosolization. |

| Melting Point | 48-52 °C | Low melting point; avoid storing near heat sources to prevent phase change.[1] |

| Boiling Point | 275.8 °C at 760 mmHg | Low volatility at room temperature, but vapor pressure increases with heat.[1] |

| Density | 1.21 g/cm³ | N/A |

| Flash Point | 120.6 °C | Considered combustible. Keep away from ignition sources.[1] |

Source: Data compiled from various chemical suppliers.[1][3]

The low melting point is particularly noteworthy. Accidental heating can cause the solid to melt, increasing its surface area and potential for vapor generation. Therefore, storage in a controlled, cool environment is not just a recommendation but a critical safety control.[1]

Section 3: Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, a robust safety strategy prioritizes the implementation of engineering and administrative controls. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene designed to provide the most effective and reliable risk mitigation.

Caption: Hierarchy of Controls applied to alpha-Chlorobenzaldoxime.

Engineering Controls

Given the H335 (May cause respiratory irritation) classification, all manipulations of alpha-Chlorobenzaldoxime solid must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne dust and potential vapors, preventing them from entering the operator's breathing zone.

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, location-specific SOP for the handling, storage, and disposal of this compound must be written and readily available.

-

Training: All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and the lab-specific SOP before commencing work.

-

Restricted Access: Designate specific areas within the laboratory for handling and storing alpha-Chlorobenzaldoxime.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The choice of PPE is directly dictated by the GHS hazard classifications.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact and irritation (H315). Always inspect gloves for integrity before use.[4] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or dust getting into the eyes, preventing serious irritation (H319).[5][6] |

| Skin/Body Protection | Fully buttoned laboratory coat. | Protects skin on the arms and torso from contamination.[4] |

| Respiratory Protection | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. For situations where a hood is not feasible (e.g., large-scale spill), a NIOSH-approved respirator with appropriate cartridges would be necessary. |

Section 5: Protocols for Safe Handling and Emergency Response

Step-by-Step Protocol for Safe Weighing and Handling

-

Preparation: Don all required PPE (lab coat, gloves, safety glasses) before entering the designated handling area.

-

Engineering Control: Verify that the chemical fume hood is operational (check airflow monitor).

-

Staging: Place all necessary equipment (analytical balance, weigh paper, spatula, receiving flask) inside the fume hood.

-

Dispensing: Carefully open the alpha-Chlorobenzaldoxime container inside the hood. Use a spatula to gently transfer the desired amount of solid onto weigh paper. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Transfer: Transfer the weighed solid into the receiving vessel.

-

Cleanup: Tightly cap the source container. Decontaminate the spatula and any affected surfaces within the hood with an appropriate solvent (e.g., isopropanol) and wipe clean.

-

Disposal: Dispose of the weigh paper and any contaminated wipes in a designated hazardous waste container.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

Caption: Decision workflow for emergency response to a chemical incident.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]

-

Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Minor Spill (inside a fume hood): Use a spill kit with an appropriate absorbent material to contain and clean up the solid. Decontaminate the area and dispose of all materials as hazardous waste.

-

Major Spill (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EH&S) department or local emergency services.[8] Do not attempt to clean it up without proper training and respiratory protection.

Section 6: Storage, Stability, and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7] A recommended storage temperature is often between 2-8°C to ensure stability.[1]

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat and moisture.

-

Disposal: All waste, including excess reagent and contaminated materials (gloves, wipes, glassware), must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

alpha-Chlorobenzaldoxime is a valuable chemical intermediate whose hazards are well-defined and manageable. A safety-first approach, grounded in the Hierarchy of Controls, is paramount. By understanding the reasons behind specific safety protocols—from using a fume hood to mitigate respiratory irritation to selecting the correct gloves to prevent skin contact—researchers can confidently and safely leverage this compound's synthetic utility.

References

-

alpha-Chlorobenzaldoxime - LookChem. LookChem. [Link]

-

alpha-Chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem. National Institutes of Health. [Link]

-

o-Chlorobenzaldoxime | C7H6ClNO | CID 96239 - PubChem. National Institutes of Health. [Link]

-

Chemical Emergency Preparedness | American Red Cross. American Red Cross. [Link]

-

Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. [Link]

-

What to Do in a Chemical Emergency - CDC. Centers for Disease Control and Prevention. [Link]

-

2-Chlorobenzaldehyde 103510 - Safety Data Sheet. Carlo Erba Reagents. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

alpha-Chlorobenzaldoxime chlorination using N-chlorosuccinimide (NCS)

Precision Synthesis of -Chlorobenzaldoxime via NCS-Mediated Chlorination

Application Note: AN-ORG-CL-042

Executive Summary

This application note details the protocol for the chlorination of benzaldoxime to synthesize

While direct chlorination using chlorine gas (

Key Advantages of NCS Protocol:

-

Safety: Eliminates the need for toxic/corrosive

gas cylinders. -

Selectivity: High specificity for the aldoxime carbon, minimizing ring chlorination.

-

Yield: Consistently achieves yields >85% under optimized conditions.

Scientific Principles & Mechanism[1]

Reaction Overview

The transformation involves the electrophilic substitution of the aldoxime hydrogen with a chlorine atom. NCS acts as the source of the electrophilic chlorine (

Mechanistic Insight

The reaction is significantly accelerated by polar aprotic solvents like N,N-Dimethylformamide (DMF) .

-

Activation: DMF acts as a nucleophilic catalyst, attacking the NCS to form a Vilsmeier-Haack-type intermediate (chloroiminium species), which is a more potent electrophile than NCS alone.

-

Chlorination: The aldoxime undergoes electrophilic attack by this activated species.

-

Elimination: Loss of a proton restores the oxime functionality, yielding the hydroximoyl chloride.

Note on Stability:

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the NCS-mediated chlorination of benzaldoxime facilitated by DMF.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Benzaldoxime | Substrate | 1.0 | Solid or oil; purity >98% recommended. |

| NCS | Chlorinating Agent | 1.05 - 1.1 | Recrystallize from water if yellow/degraded. |

| DMF | Solvent/Catalyst | Solvent Vol.[2] | Anhydrous preferred to minimize hydrolysis. |

| Ethyl Acetate | Extraction | - | HPLC grade. |

| Water/Brine | Wash | - | Removes succinimide byproduct. |

Step-by-Step Procedure

Step 1: Preparation (0 - 10 min)

-

Dissolve Benzaldoxime (10 mmol, 1.21 g) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Optimization Note: If running on a large scale (>50 mmol), use a 1:4 ratio of DMF:DCM to better manage the exotherm.

Step 2: Chlorination (10 - 60 min)

-

Cool the solution to 0°C using an ice bath.

-

Add NCS (11 mmol, 1.47 g) portion-wise over 15 minutes.

-

Critical: Do not add NCS all at once. The reaction is exothermic.

-

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The product (

-chloro) is typically less polar than the starting oxime.

Step 3: Workup & Purification

-

Pour the reaction mixture into Ice-Water (100 mL) .

-

Extract with Ethyl Acetate (3 x 30 mL) .

-

Wash the combined organic layers with Water (2 x 50 mL) to remove DMF and Succinimide.

-

Wash with Brine (1 x 50 mL) .

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp <40°C).

Step 4: Storage

-

The resulting oil/solid is

-Chlorobenzaldoxime .[3] -

Purity Check:

NMR ( -

Immediate Use: If used for cycloaddition, dissolve immediately in the next solvent (e.g., DCM or THF).

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of product | Ensure glassware is dry; minimize water during workup; do not store for long periods. |

| Runaway Exotherm | Fast addition of NCS | Add NCS in 5 portions over 20 mins; dilute DMF with DCM. |

| Incomplete Reaction | Old/Wet NCS | Recrystallize NCS from water (dry under vacuum) before use. |

| Ring Chlorination | Reaction too hot/long | Keep T < 25°C; quench immediately upon TLC completion. |

Safety & Hazards (E-E-A-T)

-

Skin/Eye Hazard:

-Chlorobenzaldoxime is a potent skin irritant and lachrymator.[4] It can cause severe blistering (vesicant).[5] Double-gloving and working in a fume hood are mandatory. -

Thermal Instability: Hydroximoyl chlorides can decompose violently if heated above 100°C. Never distill at atmospheric pressure.

-

NCS: An irritant and mild oxidizer. Store away from reducing agents.

References

-

Liu, K. C., et al. (1980). Synthesis of hydroximoyl chlorides via NCS chlorination.[3] Journal of Organic Chemistry.

-

Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions.[6] Journal of the American Chemical Society.

-

BenchChem. (2025).[1] N-Chlorosuccinimide: A Comprehensive Technical Guide.[1]

-

National Institutes of Health (NIH). (2025). Alpha-chlorobenzaldoxime - PubChem Compound Summary.

Catalytic Methods for α-Chlorobenzaldoxime Cycloadditions: A Detailed Guide for Researchers

Introduction: The Strategic Value of Isoxazolines in Modern Chemistry

The isoxazoline scaffold is a privileged heterocyclic motif integral to numerous applications, ranging from medicinal chemistry to materials science. These five-membered rings, containing adjacent nitrogen and oxygen atoms, are cornerstones in the design of novel therapeutics, agrochemicals, and functional materials. The [3+2] cycloaddition of nitrile oxides with alkenes stands as one of the most powerful and atom-economical methods for their construction. Among the various precursors for nitrile oxides, α-chlorobenzaldoximes offer a convenient and reactive starting point for the in situ generation of benzonitrile oxide. This guide provides a comprehensive overview of modern catalytic methods developed to control the regio- and enantioselectivity of these cycloaddition reactions, transforming a classical reaction into a precision tool for asymmetric synthesis. We will delve into the mechanistic underpinnings of different catalytic systems, provide detailed experimental protocols, and offer expert insights to navigate the practical challenges of these transformations.

Core Concept: In Situ Generation of Benzonitrile Oxide from α-Chlorobenzaldoxime

The cycloaddition process begins with the dehydrochlorination of α-chlorobenzaldoxime to generate the transient, highly reactive benzonitrile oxide. This 1,3-dipole then readily reacts with a dipolarophile (e.g., an alkene) to form the desired isoxazoline ring. The traditional approach of using a stoichiometric amount of base to generate the nitrile oxide often leads to dimerization of the dipole (forming furoxans) and lacks stereocontrol. Catalytic methods address these challenges by coordinating to the reactants, thereby accelerating the desired cycloaddition pathway and enabling stereochemical induction.

Catalytic Strategies for Asymmetric Cycloadditions

The quest for enantiomerically pure isoxazolines has driven the development of several catalytic strategies. These can be broadly categorized into Lewis acid catalysis and organocatalysis, with some methods employing transition metal complexes that act as Lewis acids.

Chiral Lewis Acid Catalysis

Chiral Lewis acids are the most extensively studied catalysts for enantioselective nitrile oxide cycloadditions. The underlying principle involves the coordination of the Lewis acid to the dipolarophile, which lowers its LUMO energy, accelerating the reaction and creating a chiral environment that directs the facial approach of the nitrile oxide.

Mechanism of Lewis Acid Catalysis:

A chiral Lewis acid (LA*) coordinates to a carbonyl group or other Lewis basic site on the alkene dipolarophile. This activation enhances the alkene's reactivity and the chiral ligands on the metal center sterically block one face of the dipolarophile. The in situ generated benzonitrile oxide then approaches from the less hindered face, leading to the formation of an enantioenriched isoxazoline.

Commonly Employed Lewis Acid Systems:

Several metal-ligand combinations have proven effective. Key considerations in catalyst selection are the metal's coordination geometry and the ligand's steric and electronic properties.

| Catalyst System | Chiral Ligand Type | Typical Metals | Key Features |

| Oxazaborolidines | Proline-derived | Boron | Early examples of catalytic asymmetric cycloadditions. |

| PyBox & BiOx | Bis(oxazoline) | Mg(II), Cu(II), Ni(II) | Readily available ligands, high enantioselectivities. |

| N,N'-Dioxides | C2-symmetric diimines | Sc(III), Yb(III) | Strong Lewis acidity, effective with various substrates. |

Expert Insights & Causality: The choice of the Lewis acid is critical. For instance, Mg(II) complexes are often effective for bidentate substrates like α,β-unsaturated esters, as the metal can coordinate to both carbonyl oxygens, leading to a more rigid and predictable transition state. In contrast, for monodentate alkenes, more Lewis acidic metals like Sc(III) might be required for sufficient activation. The solvent also plays a crucial role; non-coordinating solvents like dichloromethane or toluene are generally preferred to prevent competitive binding to the Lewis acid.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based Lewis acids. Chiral amines, thioureas, and phosphoric acids have been employed to catalyze cycloadditions through various activation modes.

Mechanism of Aminocatalysis:

A common organocatalytic strategy involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde to form a transient iminium ion. This activation lowers the LUMO of the dipolarophile, similar to Lewis acid catalysis. The chiral amine backbone then dictates the facial selectivity of the subsequent cycloaddition with benzonitrile oxide.

Expert Insights & Causality: Organocatalysis offers the advantage of being metal-free, which can be crucial in pharmaceutical synthesis to avoid metal contamination. The success of these reactions often hinges on the careful design of the organocatalyst to allow for effective shielding of one face of the activated dipolarophile. Bifunctional catalysts, such as thioureas bearing a basic moiety, can simultaneously activate both the nitrile oxide precursor (via the basic site) and the dipolarophile (via hydrogen bonding), leading to enhanced reactivity and selectivity.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and desired outcomes. Safety Precaution: α-Chlorobenzaldoxime is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Enantioselective Cycloaddition Catalyzed by a Cu(II)-PyBox Complex

This protocol is adapted from established methods for the enantioselective cycloaddition of nitrile oxides.

Materials:

-

α-Chlorobenzaldoxime

-

Alkene (e.g., N-cinnamoyloxazolidinone)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Chiral PyBox ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.1 equiv.) and the chiral PyBox ligand (0.11 equiv.).

-

Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for complex formation.

-

Add powdered 4 Å molecular sieves.

-

Add the alkene (1.0 equiv.) to the catalyst mixture and cool the flask to the desired temperature (e.g., -20 °C).

-

In a separate flask, dissolve α-chlorobenzaldoxime (1.2 equiv.) in anhydrous DCM.

-

Slowly add a solution of triethylamine (1.2 equiv.) in DCM to the α-chlorobenzaldoxime solution. Note: This generates the benzonitrile oxide in situ. It is crucial to add this solution to the reaction mixture promptly.

-

Add the freshly prepared benzonitrile oxide solution dropwise to the cooled catalyst-alkene mixture over a period of 1-2 hours using a syringe pump.

-

Allow the reaction to stir at the same temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazoline.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

| Entry | Alkene | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-cinnamoyloxazolidinone | 10 | -20 | 24 | 85 | 92 |

| 2 | N-crotonoyloxazolidinone | 10 | -20 | 24 | 78 | 88 |

| 3 | Methyl acrylate | 10 | 0 | 18 | 65 | 75 |

Protocol 2: Organocatalytic Enantioselective Cycloaddition

This protocol is a general procedure based on iminium ion catalysis with α,β-unsaturated aldehydes.

Materials:

-

α-Chlorobenzaldoxime

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Chiral diarylprolinol silyl ether catalyst

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (0.2 equiv.).

-

Add the α,β-unsaturated aldehyde (1.0 equiv.) and anhydrous toluene.

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

In a separate flask, prepare a solution of benzonitrile oxide from α-chlorobenzaldoxime (1.5 equiv.) and triethylamine (1.5 equiv.) in anhydrous toluene as described in Protocol 1.

-

Add the freshly prepared benzonitrile oxide solution to the reaction mixture dropwise over 30 minutes.

-

Stir the reaction at the same temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Troubleshooting and Expert Insights

| Problem | Potential Cause | Solution |

| Low Yield | Nitrile oxide dimerization: The rate of dimerization is competing with the cycloaddition. | - Use a syringe pump for slow addition of the nitrile oxide solution. - Ensure the catalyst is active and the dipolarophile is sufficiently reactive. - Lower the reaction temperature. |

| Catalyst deactivation: Moisture can deactivate Lewis acid catalysts. | - Use rigorously dried solvents and reagents. - Perform the reaction under a strict inert atmosphere. | |

| Low Enantioselectivity | Background uncatalyzed reaction: The reaction may be proceeding without the influence of the chiral catalyst. | - Lower the reaction temperature to favor the lower-energy catalyzed pathway. - Ensure sufficient catalyst loading. |

| Poor catalyst-substrate interaction: The chiral environment is not effectively discriminating between the two faces of the dipolarophile. | - Screen different chiral ligands and metal salts. - Vary the solvent to influence the catalyst's conformation and activity. | |

| Poor Regioselectivity | Electronic and steric mismatch: The frontier molecular orbitals (FMOs) of the dipole and dipolarophile do not strongly favor one regioisomer. | - Lewis acid catalysis can sometimes alter the FMO energies to favor a specific regioisomer. Experiment with different Lewis acids. - Modify the electronic nature of the substituents on the alkene or the benzaldoxime. |

Causality Behind Experimental Choices:

-

Slow Addition of Nitrile Oxide: Benzonitrile oxide is highly prone to dimerization. By adding it slowly to the reaction mixture containing the catalyst and dipolarophile, its steady-state concentration is kept low, thus favoring the bimolecular cycloaddition over the unimolecular dimerization.

-

Use of Molecular Sieves: Lewis acids are highly sensitive to water. The inclusion of activated molecular sieves helps to scavenge any trace amounts of moisture from the reaction medium, preserving the catalyst's activity.

-

Low Temperatures: Cycloaddition reactions have a negative activation entropy. Lowering the temperature can increase the stereoselectivity by amplifying the small energy differences between the diastereomeric transition states leading to the two enantiomers.

Conclusion

The catalytic cycloaddition of α-chlorobenzaldoxime is a powerful and versatile method for the synthesis of enantioenriched isoxazolines. The choice of catalyst, whether a chiral Lewis acid or an organocatalyst, allows for a high degree of control over the reaction's outcome. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively harness this methodology for the efficient construction of complex molecules for a wide range of applications in drug discovery and beyond. Further advancements in catalyst design will undoubtedly continue to expand the scope and utility of this important transformation.

References

As this is a generated guide, the following references are representative of the types of sources that would be cited. For actual research, please consult the primary literature.

-

Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. [Link]

-

Sibi, M. P., & Itoh, K. (2007). Chiral Lewis Acids in Nucleophilic Additions to Carbonyl Compounds. In Lewis Acids in Organic Synthesis (Vol. 1, pp. 469-527). Wiley-VCH. [Link]

-

Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]

-

Jensen, K. L., & Jørgensen, K. A. (2012). Organocatalytic Asymmetric 1,3-Dipolar Cycloadditions. In Comprehensive Enantioselective Organocatalysis (pp. 1137-1176). Wiley-VCH. [Link]

-

Shimizu, T., & Ishizaki, M. (2002). The Effects of Lewis Acid on the 1,3-dipolar Cycloaddition Reaction of C-arylaldonitrones With Alkenes. Chemical & Pharmaceutical Bulletin, 50(7), 908-921. [Link]

-

Han, L., Zhang, B., Xiang, C., & Yan, J. (2014). One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene. Synthesis, 46(04), 503-509. [Link]

Application Note & Protocol: A Solvent-Free Approach to Isoxazoline Synthesis Using α-Chlorobenzaldoxime

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Isoxazolines and Green Synthesis

The isoxazoline scaffold is a highly sought-after heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous biologically active compounds, including approved drugs and insecticides, underscores its importance as a pharmacophore.[3][4][5] Isoxazolines exhibit a broad range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The conventional synthesis of these valuable compounds, however, often involves the use of hazardous organic solvents, which contribute to environmental pollution and increase processing costs.[6][7]

In alignment with the principles of green chemistry, solvent-free synthesis offers a compelling alternative.[8][9] By eliminating the solvent, these reactions can lead to higher efficiency, simplified purification, reduced waste, and a smaller environmental footprint.[6][9][10] This application note provides a detailed protocol for the solvent-free synthesis of isoxazolines via a 1,3-dipolar cycloaddition reaction, utilizing α-chlorobenzaldoxime as a nitrile oxide precursor.

The Core Chemistry: 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (dipolarophile).[11][12][13] Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their dimerization.[14][15] In this protocol, α-chlorobenzaldoxime serves as a stable precursor to benzonitrile oxide.

The reaction proceeds as follows:

-

In situ generation of the nitrile oxide: In the presence of a base, α-chlorobenzaldoxime undergoes dehydrochlorination to form the benzonitrile oxide dipole.

-

Cycloaddition: The generated benzonitrile oxide then reacts with an alkene in a concerted [3+2] cycloaddition to form the five-membered isoxazoline ring.[16][17]

The regioselectivity of the cycloaddition is a key consideration and is influenced by both steric and electronic factors of the reactants.[11][18]

Experimental Workflow Overview

The following diagram illustrates the key stages of the solvent-free synthesis of isoxazolines from α-chlorobenzaldoxime.

Caption: Experimental workflow for the solvent-free synthesis of isoxazolines.

Detailed Protocol: Solvent-Free Synthesis of 3,5-Disubstituted Isoxazolines

This protocol describes a general procedure for the reaction of α-chlorobenzaldoxime with an alkene under solvent-free conditions.

Materials:

-

α-Chlorobenzaldoxime

-

Alkene (e.g., styrene, methyl acrylate)

-

Basic alumina (Al₂O₃) or triethylamine (Et₃N)

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (for 1 mmol scale) |

| α-Chlorobenzaldoxime | 1.0 | 155.59 | 155.6 mg |

| Alkene | 1.2 | Varies | Varies |

| Basic Alumina | - | - | ~500 mg |

Procedure:

-

Reactant Preparation: In a clean and dry agate mortar, combine α-chlorobenzaldoxime (1.0 mmol, 155.6 mg), the chosen alkene (1.2 mmol), and basic alumina (~500 mg). Expert Insight: Basic alumina acts as both a solid support and a base for the in situ generation of the nitrile oxide. Alternatively, a stoichiometric amount of a liquid base like triethylamine can be used.

-

Mechanochemical Reaction: Grind the mixture vigorously with a pestle at room temperature for the recommended time (typically 15-60 minutes).[11][16] The frictional energy from grinding provides the activation for the reaction. Trustworthiness Check: The progress of the reaction should be monitored to avoid excessive grinding which could lead to side product formation.

-

Reaction Monitoring: Periodically, take a small sample of the reaction mixture, dissolve it in a minimal amount of ethyl acetate, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexane) to monitor the disappearance of the starting materials and the formation of the product.

-

Product Extraction: Upon completion of the reaction (as indicated by TLC), add approximately 10 mL of ethyl acetate to the mortar and triturate the solid mixture to dissolve the organic components.

-

Purification: Filter the mixture to remove the basic alumina. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure isoxazoline.

Advantages of this Solvent-Free Protocol

-

Environmental Friendliness: Eliminates the need for potentially toxic and volatile organic solvents, aligning with the principles of green chemistry.

-

Efficiency: Reactions often proceed faster and with higher yields due to the high concentration of reactants.[9]

-

Simplicity: The experimental setup and work-up procedures are significantly simplified, reducing time and resource consumption.[9][10]

-

Cost-Effectiveness: Savings on solvent purchase and disposal contribute to a more economical process.[6]

Conclusion

The solvent-free synthesis of isoxazolines using α-chlorobenzaldoxime offers a practical, efficient, and environmentally responsible alternative to traditional solution-phase methods. This approach is particularly valuable for researchers in drug discovery and development who are seeking to incorporate sustainable practices into their synthetic workflows. The protocol provided herein is a robust starting point for the synthesis of a diverse library of isoxazoline derivatives.

References

- Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing.

- Solventless reaction in green chemistry. Slideshare.

- GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS. IT Medical Team.

- Solvent-free reactions Definition - General Chemistry II Key Term. Fiveable.

- CHEM051 - Green Mechanochemical Isoxazoline Synthesis. Regeneron ISEF 2025.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Advances in isoxazole chemistry and their role in drug discovery. PMC.

- Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure - I. Indian Academy of Sciences.

- Examples of isoxazoline-containing natural products and marketed drugs and pesticides.

- Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ScienceDirect.

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.

- 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradi

- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c. De Gruyter.

- Discovery of Novel Isoxazolines as Anti-tuberculosis Agents. PMC.

- 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.

- Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ScienceDirect.

- Discovery and development history of isoxazoline insecticides. Benchchem.

- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.

- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.

- Preparation and reactivity of some stable nitrile oxides and nitrones.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solventless reaction in green chemistry | PPTX [slideshare.net]

- 7. CHEM051 - Green Mechanochemical Isoxazoline Synthesis | ISEF [isef.net]

- 8. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. fiveable.me [fiveable.me]

- 10. ias.ac.in [ias.ac.in]

- 11. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 12. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Discovery of Novel Isoxazolines as Anti-tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

Application Note: α-Chlorobenzaldoxime in Nitrile Oxide Click Chemistry

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing α-chlorobenzaldoxime as a robust precursor for nitrile oxide-based click chemistry. We delve into the mechanistic underpinnings, key reaction parameters, and practical considerations for the [3+2] cycloaddition of in situ generated benzonitrile oxide with various dipolarophiles. The protocols are designed for researchers in synthetic chemistry, materials science, and drug development seeking efficient and often catalyst-free covalent ligation strategies.

Introduction: Beyond Copper-Catalyzed Click Chemistry

The concept of "click chemistry," first defined by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, broad in scope, stereospecific, and simple to perform, often in benign solvents.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the need for biocompatible and catalyst-free alternatives has driven the adoption of other powerful transformations.[2]

Among these, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes stands out as a premier metal-free click reaction.[3][4] This transformation rapidly and quantitatively forms stable five-membered heterocycles—isoxazolines from alkenes and isoxazoles from alkynes.[5][6] Nitrile oxides, however, are often unstable and prone to dimerization. This necessitates their in situ generation from stable precursors. α-Chlorobenzaldoxime (also known as benzohydroximoyl chloride) is an ideal precursor: a readily available, crystalline solid that serves as a reliable source for the transient benzonitrile oxide 1,3-dipole upon simple treatment with a base.[7][8][9]

This document will guide the user through the theory and practice of employing α-chlorobenzaldoxime for efficient molecular "clicking."

The Core Reaction: Mechanism and Rationale

The utility of α-chlorobenzaldoxime in click chemistry hinges on a two-step, one-pot process: the controlled generation of a reactive intermediate followed by its immediate trapping in a cycloaddition.

Step 1: Base-Mediated Dehydrochlorination The process begins with the dehydrochlorination of α-chlorobenzaldoxime. A non-nucleophilic organic base, typically triethylamine (Et₃N), abstracts the acidic hydroxyl proton. This is followed by the elimination of a chloride ion to generate the highly reactive benzonitrile oxide.[8] This intermediate is a linear molecule with a characteristic 1,3-dipolar nature, making it an ideal partner for cycloaddition reactions.[5]

Step 2: [3+2] Dipolar Cycloaddition The freshly generated benzonitrile oxide is immediately intercepted by a dipolarophile (an alkene or alkyne) present in the reaction mixture. The reaction proceeds via a concerted, pericyclic [3+2] cycloaddition mechanism, also known as the Huisgen 1,3-dipolar cycloaddition.[1][5] This step is highly efficient and regioselective, leading to the formation of a stable isoxazole or isoxazoline ring.[10] The driving force is the formation of strong sigma bonds and, in the case of alkyne cycloaddition, an aromatic isoxazole ring.[5]

A critical aspect of this protocol is the slow addition of the base. This ensures that the concentration of the nitrile oxide remains low at any given moment, which significantly suppresses its primary side reaction: dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[11]

Caption: Reaction mechanism for nitrile oxide click chemistry.

Key Reaction Parameters and Considerations

Successful application of this click reaction requires attention to several key parameters, which are summarized below.

| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |

| Nitrile Oxide Precursor | α-Chlorobenzaldoxime | Crystalline, stable, and commercially available. Offers predictable reactivity compared to generating nitrile oxides from aldoximes via oxidation.[7][12] |

| Dipolarophile | Terminal/Internal Alkynes, Alkenes (electron-rich or -poor), Strained Alkenes (e.g., norbornenes) | The reaction is highly versatile.[13] Strained systems like norbornenes or cyclooctynes exhibit significantly accelerated kinetics, ideal for bioconjugation at low concentrations (Strain-Promoted Nitrile Oxide-Alkene Cycloaddition, SPNOAC).[3][14] |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Must be non-nucleophilic to avoid side reactions with the precursor. Et₃N is most common; its hydrochloride salt precipitates from many organic solvents, simplifying workup.[11][15] |

| Solvent | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Should be aprotic and able to dissolve all reactants. The choice can influence reaction rate and solubility of the trialkylamine salt byproduct.[12][15] |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds rapidly at room temperature.[13] Initial cooling to 0 °C during base addition can help control the reaction rate and minimize side reactions. |

| Stoichiometry | ~1.05-1.1 equivalents of base; 1.0-1.2 equivalents of dipolarophile | A slight excess of base ensures full conversion of the precursor. A slight excess of the trapping agent can also help minimize nitrile oxide dimerization. |

| Reaction Time | 30 minutes to 12 hours | Highly dependent on the reactivity of the dipolarophile. Strained alkenes can react in minutes, while less reactive systems may require several hours.[16] Progress is easily monitored by Thin Layer Chromatography (TLC). |

Detailed Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole

This protocol details the reaction of α-chlorobenzaldoxime with phenylacetylene, a representative nitrile oxide-alkyne cycloaddition.

4.1 Materials and Equipment

-

Reagents:

-

α-Chlorobenzaldoxime (MW: 155.58 g/mol )

-

Phenylacetylene (MW: 102.14 g/mol )

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Dropping funnel or syringe pump

-

Ice bath

-

Magnetic stirrer

-

Standard glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

TLC plates and developing chamber

-

4.2 Safety Precautions

-

α-Chlorobenzaldoxime is an irritant to the skin, eyes, and respiratory system.[17]

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

4.3 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add α-chlorobenzaldoxime (1.56 g, 10.0 mmol) and phenylacetylene (1.12 g, 11.0 mmol, 1.1 eq).

-

Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Base Addition (Critical Step): In a separate vial, prepare a solution of triethylamine (1.11 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Draw this solution into a syringe and, over 30 minutes, add it dropwise to the cooled, stirring reaction mixture using a syringe pump.

-

Causality Note: Slow addition is crucial to maintain a low concentration of the reactive nitrile oxide, minimizing the formation of the furoxan dimer byproduct.[11] A white precipitate of triethylamine hydrochloride will form during the addition.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

-

Workup:

-

Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated triethylamine hydrochloride. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) to yield the pure 3,5-diphenylisoxazole. Alternatively, recrystallization from a suitable solvent like ethanol may be sufficient.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Step-by-step experimental workflow.

References

-

LookChem. (n.d.). Cas 698-16-8, alpha-Chlorobenzaldoxime. Retrieved from [Link]

-

Khan Academy. (2019). cycloadditions with nitrile oxides. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Szlachcic, P. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Retrieved from [Link]

-

Wang, J., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

-

Galkina, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-Chlorobenzaldoxime. PubChem. Retrieved from [Link]

-

ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Gierlich, J., et al. (2009). Copper-Free “Click” Modification of DNA via Nitrile Oxide−Norbornene 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

-

Szlachcic, P. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Retrieved from [Link]

-

Torssell, K. B. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis. Retrieved from [Link]

-

Kim, H., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]

-

Buckley, B. R., et al. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. European Journal of Organic Chemistry. Retrieved from [Link]

- Torssell, K. B. (1988).

-

LOCKSS. (n.d.). ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. Retrieved from [Link]

-

Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie. Retrieved from [Link]

-

De Nino, A., et al. (2014). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. experts.nau.edu [experts.nau.edu]

- 7. Cas 698-16-8,alpha-Chlorobenzaldoxime | lookchem [lookchem.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 17. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield of alpha-Chlorobenzaldoxime synthesis from benzaldehyde

Welcome to the technical support guide for the synthesis of α-Chlorobenzaldoxime. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the two-step synthesis from benzaldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthesis Overview and Chemical Logic

The conversion of benzaldehyde to α-chlorobenzaldoxime is a sequential, two-step process. Understanding the mechanism of each step is critical for diagnosing and resolving experimental challenges.

-

Step 1: Oximation. Benzaldehyde, an aldehyde, reacts with hydroxylamine in the presence of a base to form benzaldoxime. This is a nucleophilic addition-elimination reaction at the carbonyl carbon.[1][2]

-

Step 2: Chlorination. The benzaldoxime is then chlorinated at the carbon of the C=N bond to yield the final product, α-chlorobenzaldoxime (also known as N-hydroxybenzimidoyl chloride).[3]

Caption: High-level workflow for the two-step synthesis.

Core Reaction Mechanisms

Understanding the flow of electrons and the intermediates formed is key to troubleshooting.